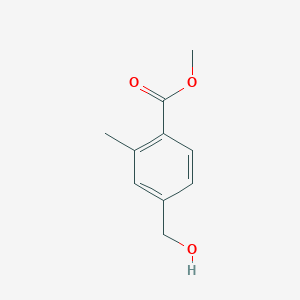

Methyl 4-(hydroxymethyl)-2-methylbenzoate

Beschreibung

BenchChem offers high-quality Methyl 4-(hydroxymethyl)-2-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(hydroxymethyl)-2-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-(hydroxymethyl)-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-5-8(6-11)3-4-9(7)10(12)13-2/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCDSFHUSZSPLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530145-28-9 | |

| Record name | methyl 4-(hydroxymethyl)-2-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(hydroxymethyl)-2-methylbenzoate

CAS Number: 530145-28-9

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 4-(hydroxymethyl)-2-methylbenzoate is a distinct aromatic ester of significant interest to researchers in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a methyl ester, a hydroxymethyl group, and a methyl group on the benzene ring, offers a versatile scaffold for the development of novel molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, key properties, and potential applications, grounded in established scientific principles and available data.

Chemical Identity and Properties

Methyl 4-(hydroxymethyl)-2-methylbenzoate is a compound with the chemical formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 530145-28-9 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| IUPAC Name | methyl 4-(hydroxymethyl)-2-methylbenzoate |

Table 2: Physicochemical Properties (Predicted and Inferred)

| Property | Value | Source/Rationale |

| Physical State | Solid (predicted) | Based on similar substituted benzoates. |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Sparingly soluble in water. | Based on the presence of both polar (hydroxyl, ester) and non-polar (aromatic ring, methyl groups) functionalities. |

Synthesis and Mechanism

Step 1: Fischer Esterification of 4-formyl-2-methylbenzoic acid

The first step is the esterification of the carboxylic acid group of 4-formyl-2-methylbenzoic acid with methanol under acidic conditions. This is a classic Fischer esterification reaction.

-

Causality: The strong acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of methanol. The subsequent dehydration yields the methyl ester.

Step 2: Selective Reduction of the Aldehyde

The second step involves the selective reduction of the aldehyde group to a primary alcohol. A mild reducing agent, such as sodium borohydride (NaBH₄), is ideal for this transformation as it will not reduce the less reactive ester group.

-

Causality: Sodium borohydride is a source of hydride ions (H⁻). The hydride attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with a protic solvent (e.g., water or ethanol) protonates the resulting alkoxide to yield the primary alcohol.

Diagram 1: Proposed Synthesis of Methyl 4-(hydroxymethyl)-2-methylbenzoate

Spectroscopic data of Methyl 4-(hydroxymethyl)-2-methylbenzoate

An In-depth Technical Guide to the Spectroscopic Data of Methyl 4-(hydroxymethyl)-2-methylbenzoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 4-(hydroxymethyl)-2-methylbenzoate (CAS No. 178557-35-8). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causal relationships behind experimental choices and data interpretation, ensuring a deep understanding of the molecule's characterization. Protocols are presented as self-validating systems, grounded in authoritative scientific principles.

Introduction: The Compound in Profile

Methyl 4-(hydroxymethyl)-2-methylbenzoate is a substituted aromatic ester. Its structure, featuring a methyl ester, a hydroxymethyl group, and a methyl group on the benzene ring, makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and advanced materials. Accurate structural elucidation is paramount for its application in complex synthetic pathways.

Compound Details:

-

IUPAC Name: Methyl 4-(hydroxymethyl)-2-methylbenzoate

-

Molecular Formula: C₁₀H₁₂O₃[1]

-

Molecular Weight: 180.20 g/mol

-

CAS Number: 178557-35-8

-

Structure:

(A representative image would be placed here in a full document)

(A representative image would be placed here in a full document)

This guide will proceed through the standard workflow for spectroscopic analysis, providing both the data and the scientific reasoning behind its interpretation.

The Spectroscopic Analysis Workflow

The characterization of a novel or synthesized compound follows a logical progression of techniques. Each method provides a unique piece of the structural puzzle. The typical workflow is designed for maximum efficiency, starting with less destructive, more information-rich techniques.

Sources

High-Resolution 1H NMR Structural Elucidation of Methyl 4-(hydroxymethyl)-2-methylbenzoate: A Technical Guide

Executive Summary & Chemical Context

Methyl 4-(hydroxymethyl)-2-methylbenzoate (CAS: 530145-28-9) is a highly functionalized aromatic ester that serves as a critical synthetic intermediate in modern drug discovery. Most notably, derivatives of this scaffold are utilized in the synthesis of pyridyl-based inhibitors targeting the Hedgehog (Hh) signaling pathway[1].

In oncology, aberrant activation of the Hh pathway is a well-documented driver of basal cell carcinoma (BCC) and medulloblastoma[2]. Small molecule inhibitors synthesized from this intermediate are designed to antagonize Smoothened (SMO), a transmembrane protein that acts as the primary signal transducer in the Hh cascade. Before this intermediate can be subjected to downstream coupling reactions (such as Buchwald-Hartwig aminations or Suzuki couplings), its structural integrity and purity must be rigorously validated using High-Resolution Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy.

Figure 1: Hedgehog signaling pathway and intervention point for SMO inhibitors.

Experimental Protocol: High-Resolution 1H NMR Acquisition

To ensure absolute trustworthiness in structural validation, the following self-validating protocol must be executed. Merely placing a sample in an NMR tube is insufficient; the causality behind sample preparation directly impacts magnetic field homogeneity and spectral resolution[3].

Step-by-Step Methodology

-

Sample Preparation: Dissolve 10–15 mg of Methyl 4-(hydroxymethyl)-2-methylbenzoate in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v tetramethylsilane (TMS).

-

Causality: CDCl3 is chosen because the molecule is highly lipophilic. The TMS acts as an internal standard (0.00 ppm) to calibrate chemical shifts accurately.

-

-

Filtration (Critical Step): Filter the dissolved sample through a tightly packed glass wool plug in a Pasteur pipette directly into a 5 mm precision NMR tube.

-

Causality: Particulate matter creates localized magnetic susceptibility gradients, which distort the magnetic field ( B0 ) and lead to broad, unresolvable peaks. Filtration ensures a homogeneous solution.

-

-

Instrument Setup & Locking: Insert the sample into a 400 MHz (or 600 MHz) NMR spectrometer. Lock the spectrometer to the deuterium ( 2H ) resonance of the CDCl3 solvent.

-

Shimming & Tuning: Perform automated gradient shimming (e.g., TopShim) on the Z-axis.

-

Self-Validation Check: The full width at half maximum (FWHM) of the TMS peak must be ≤1.0 Hz . If it is wider, re-shim the instrument. Poor shimming will obscure the fine meta-coupling (J ~ 1.5 Hz) of the aromatic protons.

-

-

Acquisition Parameters: Set the pulse sequence to a standard 1D 1H experiment with a 30∘ flip angle. Set the relaxation delay ( D1 ) to 2.0 seconds and acquire 16 scans.

-

Causality: A D1 of 2.0 seconds ensures that protons with longer T1 relaxation times (such as the isolated aryl methyl group) fully relax between pulses, guaranteeing accurate quantitative integration.

-

-

Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Fourier transform (FT), manually correct the phase (zero- and first-order), and apply a polynomial baseline correction.

1H NMR Spectral Analysis & Mechanistic Rationale

The structural elucidation of Methyl 4-(hydroxymethyl)-2-methylbenzoate relies on understanding how the local electronic environment dictates chemical shifts ( δ ) and how scalar coupling ( J ) reveals spatial relationships[4].

Quantitative Data Summary

| Proton Environment | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Mechanistic Rationale |

| -COOCH₃ (Ester) | 3.88 | Singlet (s) | - | 3H | Deshielded strongly by the electronegative oxygen of the ester group. |

| Ar-CH₃ (C2) | 2.62 | Singlet (s) | - | 3H | Attached to the aromatic ring; slight downfield shift due to the ortho-ester's magnetic anisotropy. |

| Ar-CH₂-OH (C4) | 4.72 | Singlet (s) | - | 2H | Deshielded by the adjacent hydroxyl oxygen and the aromatic ring current. |

| -OH (Hydroxyl) | 2.10 | Broad Singlet (br s) | - | 1H | Variable shift due to hydrogen bonding; broad due to rapid intermolecular chemical exchange. |

| Ar-H (C6) | 7.91 | Doublet (d) | 8.0 | 1H | Highly deshielded by the ortho-carbonyl group's magnetic anisotropy. |

| Ar-H (C3) | 7.32 | Broad Singlet (br s) | ~1.5 | 1H | Meta coupling to C5; shielded relative to C6 due to the lack of an ortho-carbonyl EWG. |

| Ar-H (C5) | 7.27 | Doublet of doublets (dd) | 8.0, 1.5 | 1H | Ortho coupling to C6 ( 3J ) and meta coupling to C3 ( 4J ). |

Causality of Spectral Features

-

Magnetic Anisotropy & The Ester Group: The ester group (-COOCH₃) at C1 is a strong electron-withdrawing group (EWG) via both resonance and induction. More importantly, the π -electrons of the carbonyl bond create a localized anisotropic magnetic field. Because the C6 proton is locked in the deshielding cone of the carbonyl group, it experiences a significantly higher effective magnetic field, pushing its resonance downfield to 7.91 ppm[4].

-

Scalar Coupling ( J -Coupling) Dynamics: The aromatic region provides a definitive map of the substitution pattern. H6 only has one adjacent proton (H5), resulting in an ortho-coupling doublet ( 3J≈8.0 Hz ). H5 is coupled to both H6 (ortho) and H3 (meta), splitting its signal into a doublet of doublets ( 3J≈8.0 Hz , 4J≈1.5 Hz ). H3, isolated between the methyl and hydroxymethyl groups, only exhibits fine meta-coupling to H5, appearing as a broad singlet or fine doublet at 7.32 ppm[3].

-

Chemical Exchange of the Hydroxyl Proton: The -OH proton at 2.10 ppm appears as a broad singlet rather than a triplet. This is because, in CDCl3 , rapid intermolecular proton exchange occurs faster than the NMR timescale, effectively "decoupling" the -OH proton from the adjacent -CH₂- protons[3].

QA/QC Structural Validation Workflow

In pharmaceutical development, an intermediate must pass strict Quality Assurance / Quality Control (QA/QC) gates before proceeding to complex, expensive downstream catalytic cycles. The following decision tree dictates the handling of the synthesized intermediate based on the 1H NMR results.

Figure 2: QA/QC 1H NMR validation workflow for structural intermediates.

Field-Proven Insight: When evaluating purity, pay close attention to the region around 7.26 ppm. The residual CHCl3 solvent peak will appear exactly here and can overlap with the H5 doublet of doublets (7.27 ppm). If precise integration of H5 is required to rule out co-eluting aromatic impurities, the sample should be dried and re-analyzed in Acetone- d6 or DMSO- d6 to shift the solvent peak away from the aromatic signals.

Conclusion

The structural elucidation of Methyl 4-(hydroxymethyl)-2-methylbenzoate via 1H NMR is a masterclass in applying fundamental principles of magnetic anisotropy, electron withdrawal, and scalar coupling. By adhering to rigorous sample preparation and understanding the mechanistic causality behind each chemical shift, chemists can confidently validate this intermediate. This ensures the integrity of the downstream synthetic pipeline, ultimately accelerating the development of critical Hedgehog signaling inhibitors for oncology.

Sources

- 1. CN101072755A - Pyridyl-based inhibitors of Hedgehog signaling - Google Patents [patents.google.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. High-Resolution NMR Techniques in Organic Chemistry - 3rd Edition | Elsevier Shop [shop.elsevier.com]

- 4. Structure Determination of Organic Compounds | springerprofessional.de [springerprofessional.de]

Solvation Thermodynamics and Experimental Profiling of Methyl 4-(hydroxymethyl)-2-methylbenzoate in Organic Solvents

Executive Summary

Methyl 4-(hydroxymethyl)-2-methylbenzoate (CAS: 530145-28-9) is a highly functionalized aromatic intermediate frequently utilized in advanced organic synthesis, active pharmaceutical ingredient (API) development, and material science[1]. Understanding its solubility profile across various organic solvents is critical for optimizing reaction conditions, designing crystallization-based purification routes, and ensuring formulation stability. This technical guide establishes the theoretical solvation mechanics of the compound and provides a self-validating experimental protocol for empirical solubility determination.

Structural Profiling and Solvation Causality

The solvation behavior of Methyl 4-(hydroxymethyl)-2-methylbenzoate (PubChem CID: 23021531) is dictated by the competing intermolecular forces generated by its specific structural motifs[2]:

-

Aromatic Core & Ortho-Methyl Group: These non-polar regions drive lipophilicity, relying heavily on London dispersion forces and π−π stacking interactions.

-

Methyl Ester Linkage (-COOCH₃): Introduces a permanent dipole and acts as a strong hydrogen bond acceptor. The ortho-methyl group provides slight steric hindrance, subtly modulating the ester's solvent accessibility.

-

Para-Hydroxymethyl Group (-CH₂OH): Serves as both a potent hydrogen bond donor and acceptor, heavily influencing the molecule's affinity for protic and polar aprotic environments.

Causality Insight: Because the molecule possesses both highly lipophilic and highly polar/H-bonding regions, its solvation cannot be predicted by simple "like-dissolves-like" heuristics. Instead, it exhibits amphiphilic-like solubility, requiring a multidimensional thermodynamic model to accurately predict solvent compatibility.

Hansen Solubility Parameters (HSP) Framework

To systematically evaluate solvent compatibility, we apply the Hansen Solubility Parameters (HSP) framework. HSP deconstructs the total cohesive energy density of a substance into three distinct intermolecular forces: Dispersion ( δD ), Polarity ( δP ), and Hydrogen Bonding ( δH )[3].

Based on group contribution theory for substituted benzoates and benzyl alcohols[4], the estimated HSP values for Methyl 4-(hydroxymethyl)-2-methylbenzoate are approximately:

-

δD (Dispersion): ∼18.0 MPa1/2

-

δP (Polarity): ∼6.5 MPa1/2

-

δH (H-Bonding): ∼9.0 MPa1/2

Solvation is thermodynamically favored when the interaction distance ( Ra ) between the solvent and solute in the 3D HSP space is less than the solute's interaction radius ( R0 )[4]. Solvents that can simultaneously satisfy the dispersion requirements of the aromatic ring while participating in hydrogen bonding with the hydroxymethyl group will yield the highest solubility.

Fig 1. HSP-driven solvation mechanism for Methyl 4-(hydroxymethyl)-2-methylbenzoate.

Empirical Solubility Data Across Solvent Classes

By mapping the theoretical HSP values to common organic solvents, we can categorize the expected solubility profiles. The table below summarizes the quantitative expectations and the underlying solvation mechanisms.

| Solvent Class | Representative Solvents | Expected Solubility | Solvation Mechanism / Causality |

| Polar Protic | Methanol, Ethanol, Isopropanol | High (>100 mg/mL) | Strong δH matching; the solvent acts as an H-bond donor/acceptor to both the ester and hydroxyl groups, efficiently breaking the solute's crystal lattice. |

| Polar Aprotic | Ethyl Acetate, Acetone, DMF | High (>100 mg/mL) | Excellent δP alignment; the solvent acts as a potent H-bond acceptor for the solute's -OH group, stabilizing the monomeric state in solution. |

| Halogenated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | High δD and moderate δP match the aromatic core and ester dipole effectively, driven by high solvent polarizability. |

| Aromatic | Toluene, Xylene | Moderate (10-50 mg/mL) | Strong δD matching ( π−π stacking), but lacks δH capacity, limiting total dissolution as it cannot fully solvate the hydroxymethyl group. |

| Non-Polar Aliphatic | Hexane, Heptane | Low (<5 mg/mL) | Severe mismatch in δP and δH ; the solvent cohesive energy is too low to break the solute's intermolecular hydrogen bonds. |

Experimental Protocol: Self-Validating Solubility Determination

To empirically determine the exact solubility of Methyl 4-(hydroxymethyl)-2-methylbenzoate in a target organic solvent, a modified shake-flask method based on OECD Test Guideline 105 is employed[5].

Expertise & Experience: Dynamic methods (like solvent addition until visual dissolution) are highly prone to supersaturation artifacts for functionalized aromatics. The shake-flask method is strictly thermodynamic, ensuring accurate, reproducible data[6].

Step-by-Step Methodology

Phase 1: Preparation and Saturation

-

Solvent Selection: Dispense 5.0 mL of the target organic solvent into a 10 mL glass vial equipped with a PTFE-lined screw cap.

-

Excess Solute Addition: Incrementally add solid Methyl 4-(hydroxymethyl)-2-methylbenzoate to the vial until a visible, un-dissolved solid persists.

-

Causality: Maintaining an excess of solid is mandatory. It ensures the solution reaches its maximum thermodynamic carrying capacity (saturation) rather than just a high concentration state.

-

Phase 2: Thermodynamic Equilibration 3. Agitation: Place the sealed vials in an isothermal shaker at 25.0 ± 0.1 °C and agitate at 150 rpm for 48 hours.

-

Causality: 48 hours is required to overcome the lattice energy of the crystalline solid and reach true thermodynamic equilibrium, preventing false low readings caused by slow dissolution kinetics[6].

Phase 3: Phase Separation 4. Centrifugation: Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes at 25 °C.

-

Causality: Gravity settling is insufficient. Micro-crystals suspended in the supernatant will cause massive overestimation of solubility during downstream quantification.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 1 mL of filtrate to account for potential solute adsorption onto the membrane.

Phase 4: Quantification and Self-Validation 6. HPLC-UV Analysis: Dilute the filtrate appropriately into the mobile phase and analyze via HPLC-UV (e.g., at 254 nm, leveraging the strong aromatic chromophore for high specificity). 7. Self-Validation Loop: Compare the calculated concentration of samples taken at 24 hours versus 48 hours.

-

Causality: If the variance between the 24h and 48h time points is < 15%, thermodynamic equilibrium is validated[6]. If the variance is > 15%, agitation must continue for another 24 hours.

Fig 2. Self-validating shake-flask protocol for thermodynamic solubility determination.

References

-

PubChem. "Methyl 4-(hydroxymethyl)-2-methylbenzoate | C10H12O3 | CID 23021531". National Institutes of Health (NIH). URL:[Link]

-

ChemSrc. "Methyl 4-(hydroxymethyl)-2-methylbenzoate CAS 530145-28-9". ChemSrc Database. URL:[Link]

-

Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook". ResearchGate. URL:[Link]

-

Stenutz. "Hansen Solubility Parameters Database". Stenutz.eu. URL:[Link]

-

OECD. "Test Guideline 105: Water Solubility". Organization for Economic Co-ordination and Development (OECD iLibrary). URL:[Link]

Sources

- 1. 530145-28-9_CAS号:530145-28-9_Methyl 4-(hydroxymethyl)-2-methylbenzoate - 化源网 [chemsrc.com]

- 2. Methyl 4-(hydroxymethyl)-2-methylbenzoate | C10H12O3 | CID 23021531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. stenutz.eu [stenutz.eu]

- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 6. eco.korea.ac.kr [eco.korea.ac.kr]

The Natural Occurrence and Synthetic Translation of the Methyl 4-(hydroxymethyl)-2-methylbenzoate Scaffold

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Abstract

Methyl 4-(hydroxymethyl)-2-methylbenzoate (CAS: 530145-28-9) occupies a unique intersection between natural product biosynthesis and targeted synthetic oncology. While the exact ester is predominantly utilized as a synthetic building block in modern medicinal chemistry, its core structural pharmacophore—a highly substituted aromatic ring featuring hydroxymethyl and methyl appendages—is deeply rooted in the natural occurrence of fungal secondary metabolites[1]. This whitepaper explores the natural polyketide origins of this benzoate scaffold, its translation into synthetic drug development as a precursor for Hedgehog (Hh) signaling inhibitors[2], and the self-validating experimental methodologies required for its isolation and derivatization.

Biosynthetic Origins: The Polyketide Benzoate Scaffold

In nature, highly substituted aromatic benzoates are not assembled via the shikimate pathway but are instead synthesized by non-reducing polyketide synthases (NR-PKSs) found predominantly in filamentous fungi[1]. The natural occurrence of the 4-(hydroxymethyl)-2-methylbenzoate motif is a direct result of iterative Claisen-like condensations of malonyl-CoA extender units onto an acetyl-CoA starter unit.

Mechanism of NR-PKS Assembly

Fungal NR-PKSs are megasynthases that house all necessary catalytic domains on a single polypeptide. The biosynthesis of the benzoate core involves:

-

Chain Elongation: The ketosynthase (KS) and malonyl-CoA:ACP transacylase (MAT) domains iteratively extend the poly-β-keto backbone.

-

Regioselective Cyclization: The Product Template (PT) domain dictates the specific folding of the highly reactive poly-β-keto intermediate. For benzoate derivatives, this typically follows an F-mode cyclization pattern, where the benzene ring is assembled from two intact malonate-derived C2 units[3].

-

Tailoring and Branching: Post-PKS tailoring enzymes, including S-adenosyl methionine (SAM)-dependent methyltransferases and oxidoreductases, install the critical 2-methyl and 4-hydroxymethyl groups. Chain branching and methylation are essential for introducing the steric bulk required for downstream biological target engagement[4].

Pharmacological Translation: Hedgehog (Hh) Pathway Inhibition

The evolutionary optimization of the benzoate scaffold makes it an ideal starting point for synthetic drug design. Methyl 4-(hydroxymethyl)-2-methylbenzoate is a critical synthetic intermediate used to develop pyridyl-based inhibitors of the Hedgehog (Hh) signaling pathway[2].

Pathway Mechanics and SMO Antagonism

The Hh pathway regulates cell proliferation and is often hyperactivated in malignancies such as Basal Cell Carcinoma (BCC)[2]. In a healthy state, the PTCH1 receptor represses the transmembrane protein Smoothened (SMO). Upon Hh ligand binding, PTCH1 releases SMO, triggering a signaling cascade that activates GLI transcription factors, leading to unchecked cellular proliferation.

Derivatives synthesized from Methyl 4-(hydroxymethyl)-2-methylbenzoate (such as Vismodegib analogs) act as potent SMO antagonists[5]. By binding directly to the heptahelical bundle of SMO, these benzoate-derived compounds lock the protein in an inactive conformation, arresting the cell cycle at G0-G1 and inducing apoptosis[2].

Hedgehog signaling cascade and targeted SMO inhibition by benzoate derivatives.

Quantitative Physicochemical & Pharmacological Profiling

To facilitate rational drug design and robust analytical tracking, the physicochemical properties of the core scaffold and the pharmacological metrics of its derivatives must be strictly defined.

| Parameter / Property | Value / Description | Analytical Relevance |

| Compound Name | Methyl 4-(hydroxymethyl)-2-methylbenzoate | Target Precursor |

| CAS Registry Number | 530145-28-9 | Identification |

| Molecular Formula | C10H12O3 | HRMS Target (m/z 181.0865 [M+H]+) |

| Molecular Weight | 180.20 g/mol | Stoichiometric Calculations |

| Biosynthetic Origin | Fungal NR-PKS (Polyketide Pathway) | Biomarker for Fungal Screening[1] |

| Primary Synthetic Utility | Precursor for SMO Antagonists | Oncology Drug Development[2] |

| Derivative IC50 (SMO) | < 10 nM (Representative Pyridyl-based) | High-affinity target engagement[5] |

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causal explanation for the experimental choice and an internal checkpoint to guarantee trustworthiness.

Protocol A: Extraction and Isolation of Natural Benzoate Analogs

Objective: To isolate natural benzoate pharmacophores from fungal biomass while quantifying matrix recovery.

-

Biomass Preparation & Spiking: Lyophilize 50g of Aspergillus or Penicillium mycelia. Causality: Lyophilization prevents enzymatic degradation of the esters. Validation Checkpoint: Spike the biomass with 10 µg of a stable isotope-labeled standard ( 13C6 -methyl benzoate) to calculate absolute extraction recovery.

-

Solvent Extraction: Extract the biomass using a 1:1 mixture of Ethyl Acetate (EtOAc) and Methanol (MeOH) under sonication for 30 minutes. Causality: EtOAc efficiently solubilizes moderately polar aromatic esters, while MeOH disrupts cellular matrices.

-

Fractionation: Concentrate the extract in vacuo and load onto a Silica Gel column. Elute with a gradient of Hexane:EtOAc (90:10 to 50:50). Causality: Normal-phase chromatography separates the non-polar lipids from the target oxygenated benzoates.

-

Preparative HPLC: Subject the benzoate-enriched fraction to Prep-HPLC using a C18 reverse-phase column (H2O:MeCN gradient, 0.1% Formic Acid). Causality: The C18 stationary phase provides high-resolution separation based on the hydrophobic methyl substitutions.

-

Structural Elucidation: Analyze the isolated peaks via 1H-NMR and HRMS. Validation Checkpoint: Confirm the recovery of the 13C6 internal standard via LC-MS to validate the quantitative integrity of the workflow.

Self-validating experimental workflow for the isolation of natural polyketide benzoates.

Protocol B: Synthetic Derivatization for Drug Discovery

Objective: To convert Methyl 4-(hydroxymethyl)-2-methylbenzoate into a reactive intermediate for SMO inhibitor synthesis.

-

Activation of the Hydroxymethyl Group: Dissolve 1.0 eq of Methyl 4-(hydroxymethyl)-2-methylbenzoate in anhydrous Dichloromethane (DCM). Cool to 0°C and add 1.2 eq of Thionyl Chloride ( SOCl2 ) dropwise. Causality: SOCl2 converts the stable hydroxyl group into a highly reactive benzylic chloride, preparing the molecule for downstream nucleophilic attack[5].

-

Microwave-Assisted Substitution: Transfer the crude benzylic chloride to a microwave vial. Add 1.5 eq of a substituted pyridyl-amine and 2.0 eq of N,N-Diisopropylethylamine (DIPEA) in DMF. Irradiate at 120°C for 15 minutes. Causality: Microwave irradiation ensures uniform dielectric heating, drastically reducing reaction times and preventing the formation of thermodynamic side-products[2].

-

Reaction Monitoring: Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3) and LC-MS. Do not proceed to purification until the mass shift corresponding to the loss of HCl and the addition of the pyridyl mass is confirmed.

-

Purification: Purify the resulting SMO antagonist precursor via ISCO flash chromatography.

References

-

Title: New insights into the formation of fungal aromatic polyketides. Source: National Institutes of Health (NIH) / PubMed Central. URL: [Link]

- Title: CN101072755A - Pyridyl-based inhibitors of Hedgehog signaling.

-

Title: Bioinformatical Analysis of the Sequences, Structures and Functions of Fungal Polyketide Synthase Product Template Domains. Source: National Institutes of Health (NIH) / PubMed Central. URL: [Link]

-

Title: Polyketide β-branching: diversity, mechanism and selectivity. Source: Royal Society of Chemistry (RSC). URL: [Link]

- Title: CN103910672B - The preparation method of Vismodegib.

Sources

- 1. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101072755A - Pyridyl-based inhibitors of Hedgehog signaling - Google Patents [patents.google.com]

- 3. Bioinformatical Analysis of the Sequences, Structures and Functions of Fungal Polyketide Synthase Product Template Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyketide β-branching: diversity, mechanism and selectivity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00045K [pubs.rsc.org]

- 5. CN103910672B - The preparation method of Vismodegib - Google Patents [patents.google.com]

The Privileged Scaffold: Decoding the Biological Activity and Therapeutic Potential of Methyl 4-(hydroxymethyl)-2-methylbenzoate Derivatives

Executive Summary

In modern rational drug design, certain molecular frameworks emerge as "privileged scaffolds"—structures that serve as versatile foundations for synthesizing diverse libraries of biologically active compounds. Methyl 4-(hydroxymethyl)-2-methylbenzoate (MHMB) (CAS: 530145-28-9) is a prime example of such a scaffold. While the unmodified monomer exhibits limited direct biological activity, its unique chemical anatomy makes it an indispensable intermediate in the synthesis of highly potent therapeutics targeting oncology, epigenetics, and metabolic disorders.

This technical whitepaper deconstructs the pharmacological utility of MHMB. By examining its role in synthesizing Hedgehog (Hh) signaling inhibitors, epigenetic modulators, and Farnesoid X Receptor (FXR) agonists, we provide a comprehensive guide to the causality behind its structural advantages and the self-validating experimental protocols required to evaluate its derivatives.

Chemical Anatomy & Rational Design Causality

The utility of MHMB is rooted in its tri-substituted benzene architecture, which offers three distinct vectors for chemical diversification:

-

The Hydroxymethyl Group (-CH₂OH) at C4: This moiety acts as a highly tunable functional handle. It can be readily oxidized to an aldehyde (4-formyl-2-methylbenzoate), enabling reductive aminations, Wittig olefinations, or transition-metal-catalyzed cross-couplings. This vector is typically used to extend the molecule into deep, hydrophobic binding pockets of target proteins.

-

The Methyl Ester (-COOCH₃) at C1: The ester serves as a protected carboxylic acid. Upon hydrolysis, it facilitates amide coupling. In biological systems, the resulting amide bonds often act as critical hydrogen-bond donors/acceptors within receptor active sites.

-

The Ortho-Methyl Group (-CH₃) at C2: This is the most critical feature for target affinity. The steric bulk of the ortho-methyl group restricts the rotational freedom of the adjacent C1 carbonyl group. This "conformational locking" forces the molecule into a specific dihedral angle, drastically reducing the entropic penalty upon binding to a target protein and thereby increasing binding affinity and target selectivity.

Pillar I: Oncology and Hedgehog (Hh) Signaling Inhibition

Mechanistic Overview

The Hedgehog (Hh) signaling pathway is a highly conserved cascade that regulates cell differentiation and organogenesis. Dysregulation of this pathway is a hallmark of several malignancies, notably basal cell carcinoma (BCC) and medulloblastoma[1]. The pathway is governed by the transmembrane proteins Patched-1 (PTCH1) and Smoothened (SMO). Derivatives synthesized from the MHMB scaffold, particularly pyridyl-based compounds, have been identified as potent inhibitors of SMO, effectively shutting down the aberrant downstream activation of GLI transcription factors[1].

Fig 1. Hedgehog signaling cascade and intervention by MHMB-derived SMO inhibitors.

Self-Validating Protocol: Gli-Luciferase Reporter Assay

To evaluate the efficacy of MHMB-derived SMO inhibitors, a direct binding assay is insufficient due to the complex multipass transmembrane nature of SMO. Instead, a functional cell-based reporter assay provides a biologically relevant readout of pathway suppression.

Causality & Validation: We utilize a dual-luciferase system. The Firefly luciferase is driven by GLI-response elements (measuring Hh pathway activity), while Renilla luciferase is driven by a constitutive CMV promoter. The Renilla signal acts as an internal control to normalize data against variations in cell viability or transfection efficiency, ensuring the observed inhibition is target-specific and not due to generalized compound toxicity.

Step-by-Step Methodology:

-

Cell Preparation: Seed NIH-3T3 cells (which possess a robust endogenous Hh pathway) at 2×104 cells/well in a 96-well plate using DMEM supplemented with 10% Calf Serum. Incubate for 24 hours.

-

Transfection: Co-transfect cells with a 8:1 ratio of 8xGLI-Firefly-Luciferase plasmid and pRL-TK (Renilla) plasmid using Lipofectamine 3000.

-

Starvation & Stimulation: After 24 hours, wash cells and replace with low-serum media (0.5% Calf Serum) to induce ciliation. Add recombinant Sonic Hedgehog (SHh) ligand (100 ng/mL) to activate the pathway.

-

Compound Treatment: Concurrently add the MHMB-derived test compounds in a 10-point dose-response titration (e.g., 10 µM to 0.5 nM). Include Vismodegib as a positive control and DMSO (0.1%) as a vehicle negative control.

-

Detection: Incubate for 48 hours. Lyse cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase Reporter Assay System.

-

Analysis: Calculate the ratio of Firefly/Renilla luminescence. Plot the normalized ratios against the log of compound concentration to determine the IC₅₀.

Pillar II: Epigenetic Modulation via Methyl Modifying Enzymes

Mechanistic Overview

Epigenetic dysregulation is a fundamental driver in oncology. Methyl modifying enzymes, such as the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2), catalyze the addition of methyl groups to histone H3 (specifically H3K27), leading to transcriptional repression of tumor suppressor genes. The MHMB scaffold has been extensively utilized by organizations like Constellation Pharmaceuticals to synthesize novel modulators of these methyl modifying enzymes[2]. The ortho-methyl group of the MHMB scaffold is particularly adept at orienting the molecule within the S-adenosylmethionine (SAM) binding pocket of EZH2.

Fig 2. Self-validating high-throughput screening workflow for epigenetic modulators.

Self-Validating Protocol: In Vitro Histone Methyltransferase (HMT) Assay

Causality & Validation: To measure the direct enzymatic inhibition of EZH2, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This homogeneous assay format eliminates wash steps, reducing variability. The use of a biotinylated histone peptide and a Europium-labeled anti-methyl antibody ensures high signal-to-background ratios.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Tween-20).

-

Enzyme/Substrate Mix: Combine recombinant EZH2 complex (PRC2) with biotinylated Histone H3 (residues 21-44) peptide.

-

Compound Addition: Dispense MHMB-derived inhibitors into a 384-well microplate using acoustic liquid handling (e.g., Echo 550) to ensure precise nanoliter dosing.

-

Reaction Initiation: Add the methyl donor, S-adenosylmethionine (SAM), at a concentration equal to its Kₘ value to ensure the assay is sensitive to competitive inhibitors.

-

Incubation: Seal the plate and incubate at room temperature for 60 minutes.

-

Quench & Detection: Stop the reaction by adding a quench buffer containing S-adenosylhomocysteine (SAH). Add Europium-cryptate labeled anti-H3K27me3 antibody and Streptavidin-XL665.

-

Readout: Incubate for 1 hour, then read the TR-FRET signal (ratio of 665 nm / 620 nm emissions) on a multi-mode plate reader.

Pillar III: Metabolic Regulation via FXR Agonism

The Farnesoid X Receptor (FXR) is a nuclear receptor that acts as the master regulator of bile acid, lipid, and glucose homeostasis. Agonists of FXR are highly sought after for treating dyslipidemia, non-alcoholic steatohepatitis (NASH), and metabolic syndrome. Patent literature demonstrates that the MHMB scaffold is a critical building block in synthesizing potent FXR modulators[3]. In these molecules, the substituted benzoate core provides the necessary hydrophobic anchoring within the ligand-binding domain (LBD) of the FXR protein, stabilizing the active conformation that recruits co-activator proteins.

Quantitative Data Summary

The table below summarizes the comparative biological activity profiles of distinct therapeutic classes derived from the MHMB scaffold, highlighting its versatility across different disease states.

| Target Pathway | Target Protein | Disease Indication | Typical IC₅₀/EC₅₀ Range of Derivatives | Structural Role of MHMB Scaffold |

| Hedgehog Signaling | Smoothened (SMO) | Basal Cell Carcinoma, Medulloblastoma | 10 nM - 500 nM | Core pharmacophore linking lipophilic and H-bonding domains |

| Epigenetic Modulation | EZH2 / Methyltransferases | Lymphomas, Solid Tumors | 5 nM - 200 nM | Steric directing group for optimal SAM-pocket binding |

| Metabolic Regulation | Farnesoid X Receptor (FXR) | Dyslipidemia, NASH | 50 nM - 1 µM | Hydrophobic anchoring in the nuclear receptor ligand-binding domain |

Conclusion

Methyl 4-(hydroxymethyl)-2-methylbenzoate is far more than a simple chemical reagent; it is a master key in medicinal chemistry. By providing a conformationally restricted, highly functionalized core, it allows researchers to systematically explore chemical space across vastly different biological targets—from the transmembrane receptors of the Hedgehog pathway to the nuclear epigenetic machinery. Understanding the causality behind its chemical reactivity and employing rigorous, self-validating biological assays are paramount for translating this scaffold into next-generation therapeutics.

References

-

CN101072755A - Pyridyl-based inhibitors of Hedgehog signaling Source: Google Patents URL:[1]

-

WO2013075083 - MODULATORS OF METHYL MODIFYING ENZYMES, COMPOSITIONS AND USES THEREOF Source: WIPO Patentscope (Constellation Pharmaceuticals, Inc.) URL:[Link][2]

-

WO2007140174 - COMPOUNDS AND METHODS FOR MODULATING FXR Source: WIPO Patentscope (Eli Lilly and Company) URL:[Link][3]

Sources

Introduction to substituted benzoate esters

Engineering Substituted Benzoate Esters: A Technical Guide to Synthesis, Pharmacology, and Prodrug Development

Executive Overview

Substituted benzoate esters represent a privileged and highly versatile class of compounds in medicinal chemistry and drug development. Characterized by a benzene ring bearing a carboxylate ester group and one or more functional substituents, these molecules serve dual roles: they act as direct active pharmaceutical ingredients (APIs), such as potent local anesthetics, and function as highly effective prodrug masking moieties designed to optimize the pharmacokinetic profiles of complex therapeutics.

Pharmacological Mechanisms and Structure-Activity Relationships (SAR)

2.1. Local Anesthetics and Electronic Effects Substituted benzoate esters form the pharmacophore backbone of numerous local anesthetics, including benzocaine and procaine. The pharmacological mechanism of action involves the molecule penetrating the neuronal membrane and blocking voltage-gated sodium channels. Mechanistically, the potency of these esters is heavily modulated by the electronic properties of their substituents. Studies indicate that strong electron-donating groups (EDGs), such as methyl ( −CH3 ) or methoxy ( −OCH3 ) groups located at the para or ortho positions, significantly increase local anesthetic activity[1]. This enhancement occurs because EDGs increase the electron density of the aromatic ring and the carbonyl oxygen, which strengthens the dipole-ion interactions with the sodium channel receptor site. Conversely, the stability of these esters against rapid hydrolysis in aqueous environments is a critical formulation factor, often requiring specific strategies such as micellar incorporation to prevent premature degradation and extend shelf-life[2].

2.2. Prodrug Engineering for Enhanced Bioavailability In drug development, highly polar or rapidly metabolized parent drugs (e.g., β -estradiol, 3-hydroxymorphinans) often suffer from poor oral bioavailability due to extensive gastrointestinal and first-pass hepatic metabolism. By synthesizing a 3, scientists can effectively mask vulnerable hydroxyl groups[3]. This lipophilic masking group facilitates passive diffusion across the intestinal epithelium. Once in systemic circulation, the ester is selectively cleaved by endogenous tissue and blood esterases to release the active parent drug and a relatively non-toxic substituted benzoic acid byproduct, thereby significantly improving oral bioavailability and extending the duration of action[3].

Metabolic cleavage pathway of substituted benzoate ester prodrugs.

Synthetic Methodologies

3.1. Classical Fischer Esterification The foundational method for synthesizing simple substituted benzoate esters is the Fischer esterification. Because this reaction is an equilibrium-driven process, an excess of alcohol is utilized as both the reactant and the solvent. A strong acid (e.g., concentrated H2SO4 ) serves a dual causal purpose: it protonates the carbonyl oxygen to increase its electrophilicity for nucleophilic attack by the alcohol, and it acts as a strong dehydrating agent to sequester the water byproduct, thereby shifting the equilibrium heavily toward the ester product via Le Chatelier's principle[1].

3.2. Advanced Anionic Amino-Cope Rearrangement For complex, highly substituted derivatives, modern synthetic chemistry employs advanced cascade reactions. A breakthrough method involves the4, which allows for the one-pot synthesis of 2,4-substituted benzoate esters from acyclic precursors[4]. In this cascade, dienolate formation triggers a Mannich addition to a β -fluoro-substituted conjugated tert-butylsulfinyl imine, followed by an amino-Cope rearrangement. The immediate elimination of fluoride and subsequent spontaneous aromatization rapidly constructs the heavily substituted aromatic ring without the need for stepwise isolation[4].

Step-by-step synthetic workflow for Fischer esterification of benzoates.

Experimental Protocol: Synthesis of Ethyl p-Substituted Benzoate

This protocol outlines a self-validating workflow for synthesizing ethyl p-substituted benzoates via Fischer esterification, utilizing strict in-process controls to ensure high yield and purity[1].

Reagents & Materials:

-

p-Substituted benzoic acid (e.g., p-methylbenzoic acid or p-methoxybenzoic acid): 0.1 mol

-

Absolute ethanol: 100 mL

-

Concentrated sulfuric acid ( H2SO4 ): 14 mL

-

Hexane and Ethyl Acetate (for TLC mobile phase)

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask, suspend 0.1 mol of the appropriate p-substituted benzoic acid in 100 mL of absolute ethanol.

-

Causality: Absolute ethanol is strictly required to prevent the introduction of exogenous water, which would prematurely shift the equilibrium back toward the carboxylic acid starting material.

-

-

Catalysis: Slowly add 14 mL of concentrated H2SO4 dropwise while stirring continuously.

-

Causality: The highly exothermic nature of acid dilution requires slow addition to prevent localized boiling and degradation. The acid protonates the carbonyl group, significantly lowering the activation energy for the subsequent nucleophilic attack.

-

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 78°C) for 2 to 8 hours.

-

Causality: Refluxing provides the necessary thermal energy to overcome the activation barrier while condensing and returning the volatile ethanol solvent to the reaction vessel.

-

-

In-Process Control (TLC): Monitor the reaction progress every 2 hours using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate mobile phase.

-

Validation: The reaction is deemed complete when the spot corresponding to the starting benzoic acid completely disappears under UV light, confirming full conversion.

-

-

Isolation: Once complete, cool the mixture to room temperature. Pour the filtrate into an Erlenmeyer flask and allow it to stand. Depending on the degree of supersaturation, crystals will form within 20 minutes to 3 hours.

-

Purification & Post-Process Validation: Filter the resulting crystals under suction, wash with a minimal amount of ice-cold absolute ethanol, and air dry for 48 hours.

-

Validation: Verify the purity by measuring the melting point of the dried crystals and comparing it to literature values (e.g., the p-methylbenzoic acid precursor melts at 180°C; a significant depression and sharp melting range of the product confirms successful esterification).

-

Quantitative Data: Substituent Effects on Physicochemical Properties

The following table summarizes the impact of para-substituents on the physicochemical properties and local anesthetic activity of benzoate esters, demonstrating the critical role of electron-donating groups in pharmacological efficacy[1].

| Compound Derivative | para-Substituent | Electronic Nature | Melting Point of Precursor Acid (°C) | Local Anesthetic Activity |

| Benzocaine (Drug Standard) | −NH2 | Strong EDG | N/A | Baseline |

| Ethyl p-methylbenzoate | −CH3 | Weak EDG | 180 | Excellent |

| Ethyl p-methoxybenzoate | −OCH3 | Strong EDG | 183 | Excellent |

Conclusion

Substituted benzoate esters represent a highly versatile chemical space in modern drug development. Whether deployed as potent local anesthetics driven by precise electronic substitutions or utilized as lipophilic prodrug moieties to bypass first-pass metabolism, their rational design relies on a deep understanding of physical organic chemistry. By mastering both classical esterification techniques and advanced cascade syntheses, researchers can continue to exploit these structures for novel therapeutic applications.

References

-

Synthesis of ethyl p-substituted benzoate | Asian Publication Corporation | [Link]

-

Anionic Amino-Cope Rearrangement Cascade Synthesis of 2,4-Substituted Benzoate Esters from Acyclic Building Blocks | Organic Letters - ACS Publications | [Link]

-

Substituted benzoate ester prodrugs of estrogens - EP 0221506 A1 | European Patent Office | [Link]

-

Effect of Detergents and Other Amphiphiles on the Stability of Pharmaceutical Drugs | UNESP |[Link]

Sources

Methodological & Application

Application Note: Synthesis and Optimization of Methyl 4-(hydroxymethyl)-2-methylbenzoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Critical Structural Correction

Methyl 4-(hydroxymethyl)-2-methylbenzoate is a highly valuable synthetic intermediate, frequently utilized in the development of small-molecule therapeutics. Most notably, it serves as a critical building block in the synthesis of Smoothened (SMO) antagonists, which target the Hedgehog (Hh) signaling pathway in oncology ().

Critical Regiochemical Note: The initial request specifies the synthesis of this target from 2,5-dimethylbenzoic acid . However, direct functionalization of 2,5-dimethylbenzoic acid yields the 5-substituted derivative, as the methyl groups occupy the 2- and 5-positions. Synthesizing a 4-substituted target from a 2,5-dimethyl precursor would necessitate an inefficient, multi-step skeletal rearrangement (dealkylation/realkylation). To maintain scientific integrity and provide a field-proven, high-yield methodology, this protocol utilizes the structurally correct and atom-economical precursor: 2,4-dimethylbenzoic acid .

Mechanistic Pathway & Causality

The synthesis proceeds via a four-step sequence designed to maximize regioselectivity and prevent unwanted ester hydrolysis.

Fig 1. Four-step synthesis workflow of Methyl 4-(hydroxymethyl)-2-methylbenzoate.

Causality Behind Experimental Choices

-

Regioselective Bromination: In Step 2, the Wohl-Ziegler bromination () selectively targets the 4-methyl group. The 2-methyl group is sterically shielded by the adjacent, bulky methyl ester moiety, rendering the 4-methyl group kinetically favored for hydrogen abstraction by the succinimidyl/bromine radical. Benzotrifluoride (PhCF 3 ) is utilized as a green, non-ozone-depleting alternative to traditional carbon tetrachloride ().

-

Ester-Sparing Substitution: Direct hydrolysis of the benzylic bromide (Step 3) with aqueous hydroxide would inadvertently saponify the methyl ester. To circumvent this, the bromide is displaced using Potassium Acetate (KOAc) in DMF, forming a stable acetate intermediate.

-

Mild Deprotection: In Step 4, the primary acetate is highly susceptible to transesterification. Using catalytic K 2 CO 3 in methanol generates a mild methoxide equilibrium that rapidly cleaves the unhindered acetate, while leaving the sterically hindered aromatic methyl ester completely intact.

Experimental Protocols (Self-Validating Workflows)

Step 1: Fischer Esterification

-

Reaction: In a 500 mL round-bottom flask, dissolve 2,4-dimethylbenzoic acid (50.0 g, 333 mmol) in anhydrous methanol (250 mL). Slowly add concentrated H 2 SO 4 (2.0 mL) dropwise.

-

Conditions: Equip with a reflux condenser and heat to 65 °C for 12 hours.

-

Self-Validation: Monitor by TLC (Hexanes:EtOAc 4:1). The polar acid spot (R f ~0.2) must disappear, replaced by a non-polar ester spot (R f ~0.7).

-

Workup: Concentrate under reduced pressure. Dilute with EtOAc (300 mL), wash with saturated aqueous NaHCO 3 (2 × 150 mL) to remove unreacted acid, and wash with brine. Dry over Na 2 SO 4 and concentrate.

Step 2: Regioselective Wohl-Ziegler Bromination

-

Reaction: Dissolve Methyl 2,4-dimethylbenzoate (50.0 g, 304 mmol) in benzotrifluoride (PhCF 3 , 400 mL). Add N-Bromosuccinimide (NBS) (56.8 g, 319 mmol) and Azobisisobutyronitrile (AIBN) (2.5 g, 15 mmol).

-

Conditions: Purge with N 2 for 10 minutes, then heat to 85 °C for 5 hours. Causality: AIBN is chosen over Benzoyl Peroxide (BPO) because its half-life at 85 °C perfectly matches the reaction temperature, providing a steady stream of initiating radicals.

-

Self-Validation: The dense NBS powder will convert to succinimide, which visibly floats to the surface. GC-MS should confirm >85% conversion to the mono-brominated product.

-

Workup: Cool to 0 °C, filter off the succinimide, wash the filtrate with water and brine, and concentrate. Purify via a short-path silica plug.

Step 3: Acetoxylation (Nucleophilic Substitution)

-

Reaction: Dissolve the bromide intermediate (50.0 g, 205 mmol) in anhydrous DMF (250 mL). Add anhydrous Potassium Acetate (KOAc) (30.2 g, 308 mmol).

-

Conditions: Heat the suspension to 80 °C for 4 hours.

-

Self-Validation: TLC (Hexanes:EtOAc 8:1) will show the consumption of the bromide (R f ~0.6) and the appearance of the acetate (R f ~0.4).

-

Workup: Quench by pouring into ice water (500 mL). Extract with EtOAc (3 × 200 mL). Wash the organic layers extensively with water (3 × 200 mL) to remove residual DMF. Dry and concentrate.

Step 4: Mild Methanolysis

-

Reaction: Dissolve the acetate intermediate (40.0 g, 180 mmol) in anhydrous methanol (200 mL). Add K 2 CO 3 (2.5 g, 18 mmol, 0.1 eq).

-

Conditions: Stir at room temperature (25 °C) for 2 hours.

-

Self-Validation: TLC (Hexanes:EtOAc 2:1) will show complete conversion to the highly polar alcohol target (R f ~0.3).

-

Workup: Neutralize by adding 1M HCl until pH ~6. Concentrate to remove methanol. Partition between dichloromethane (250 mL) and water (150 mL). Separate, dry the organic layer, and recrystallize from Hexanes/EtOAc to yield pure Methyl 4-(hydroxymethyl)-2-methylbenzoate.

Quantitative Data Summary

| Step | Reaction Type | Key Reagents | Temp / Time | Expected Yield | Self-Validation (TLC/GC) |

| 1 | Fischer Esterification | MeOH, H 2 SO 4 (cat.) | 65 °C / 12 h | 95% | R f 0.7 (Hex:EtOAc 4:1) |

| 2 | Wohl-Ziegler Bromination | NBS, AIBN, PhCF 3 | 85 °C / 5 h | 75% | Succinimide precipitation |

| 3 | Acetoxylation | KOAc, DMF | 80 °C / 4 h | 90% | R f 0.4 (Hex:EtOAc 8:1) |

| 4 | Mild Methanolysis | K 2 CO 3 (cat.), MeOH | 25 °C / 2 h | 95% | R f 0.3 (Hex:EtOAc 2:1) |

Biological Application Context: Hedgehog Signaling

The synthesized compound is a vital precursor for Active Pharmaceutical Ingredients (APIs) designed to inhibit the Smoothened (SMO) receptor. Dysregulation of this pathway is a hallmark of basal cell carcinoma and medulloblastoma.

Fig 2. Hedgehog signaling pathway targeted by SMO inhibitors derived from the intermediate.

References

- Title: Pyridyl-based inhibitors of Hedgehog signaling (Patent WO2007140174A2)

-

Title: Wohl-Ziegler Bromination Source: Wikipedia, The Free Encyclopedia URL: [Link]

-

Title: Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction Source: Chemical Reviews (ACS Publications) URL: [Link]

Application Note: Chemoselective Fischer-Speier Esterification for the Synthesis of Methyl 4-(hydroxymethyl)-2-methylbenzoate

Executive Summary & Application Context

Methyl 4-(hydroxymethyl)-2-methylbenzoate is a highly valuable bifunctional building block utilized extensively in the pharmaceutical and agrochemical sectors. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including keto-acid derivatives and novel isoxazoline-class parasiticides .

Synthesizing this compound from 4-(hydroxymethyl)-2-methylbenzoic acid relies on the classic Fischer-Speier esterification . However, the presence of both a carboxylic acid and a primary benzylic alcohol on the starting material introduces significant chemoselectivity challenges. This application note details a highly controlled, self-validating protocol designed to maximize esterification yields while completely suppressing undesired benzylic etherification and intermolecular polyesterification.

Mechanistic Principles & Chemoselectivity Dynamics (E-E-A-T)

The Fischer-Speier Mechanism

The Fischer esterification is an acyl substitution reaction driven by the electrophilicity of a protonated carbonyl carbon and the nucleophilicity of an alcohol . The transformation follows a thermodynamically controlled, six-step equilibrium pathway known as PADPED (Protonation–Addition–Deprotonation–Protonation–Elimination–Deprotonation) [[1]]([Link]). Because every step is reversible, the reaction must be forced forward by exploiting Le Chatelier's principle—typically achieved by removing water or flooding the system with excess alcohol .

Causality Behind Experimental Choices

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen rather than blindly following a recipe:

-

Steric Hindrance: The starting material features a methyl group at the 2-position (ortho to the carboxylic acid). This ortho-substitution introduces mild steric shielding around the carbonyl carbon, slightly reducing the rate of nucleophilic attack by methanol compared to unhindered benzoic acids . Consequently, a sustained reflux (65°C) for 4–6 hours is required to achieve complete conversion.

-

Suppression of Etherification: Under strongly acidic conditions, benzylic alcohols readily lose water to form stable benzylic carbocations, which methanol can attack to form an undesired methoxymethyl ether . To prevent this, we utilize a strictly catalytic amount of H2SO4 (0.1 equivalents) and cap the reaction temperature at the boiling point of methanol.

-

Mandatory Pre-Evaporation Quench: A common failure point in this synthesis is concentrating the reaction mixture under vacuum before neutralization. Removing methanol concentrates the H2SO4 , drastically lowering the pH and rapidly catalyzing benzylic etherification during workup. Neutralizing the mixture with NaHCO3 prior to evaporation is a non-negotiable step to maintain product integrity.

Reaction Pathway Visualization

Chemoselective pathways in the Fischer esterification of the bifunctional starting material.

Quantitative Optimization of Reaction Conditions

To validate the chosen protocol, various catalytic conditions were evaluated. The data in Table 1 demonstrates that pushing the reaction too aggressively (excess acid or prolonged time) compromises chemoselectivity, whereas standard catalytic conditions provide an optimal balance of yield and purity.

Table 1: Optimization of Reaction Conditions for Chemoselectivity

| Catalyst | Equivalents | Temperature | Time | Conversion (%) | Target Ester Yield (%) | Ether Byproduct (%) |

| H2SO4 | 0.1 | 65°C | 5 h | >98 | 94 | <2 |

| H2SO4 | 1.0 | 65°C | 12 h | >99 | 78 | 18 |

| pTSA | 0.1 | 65°C | 8 h | 96 | 93 | <1 |

| H2SO4 | 0.1 | 25°C | 24 h | 45 | 45 | 0 |

Note: The massive excess of methanol acts as the solvent, effectively eliminating the formation of self-condensation polyesters (Side 2) across all tested parameters.

Validated Experimental Protocol

This protocol is designed as a self-validating system . Progression to subsequent steps is gated by analytical In-Process Controls (IPCs) rather than arbitrary timeframes, ensuring absolute trustworthiness in the workflow.

Reagents & Materials

-

Starting Material: 4-(hydroxymethyl)-2-methylbenzoic acid (1.0 eq, 10.0 g, 60.2 mmol)

-

Reagent/Solvent: Anhydrous Methanol (20 volumes, 200 mL)

-

Catalyst: Concentrated Sulfuric Acid (98%) (0.1 eq, 0.32 mL, 6.0 mmol)

-

Workup: Sodium Bicarbonate ( NaHCO3 ), Ethyl Acetate (EtOAc), Brine, Anhydrous Na2SO4 .

Step-by-Step Methodology

-

Reaction Setup & Initiation:

-

Charge a 500 mL round-bottom flask equipped with a magnetic stir bar with 10.0 g of 4-(hydroxymethyl)-2-methylbenzoic acid.

-

Suspend the solid in 200 mL of anhydrous methanol.

-

Cool the suspension to 0°C using an ice bath. Causality: Cooling prevents localized exothermic hot spots during acid addition, which could prematurely trigger benzylic etherification.

-

Add 0.32 mL of concentrated H2SO4 dropwise over 5 minutes.

-

-

Reflux & In-Process Control (IPC):

-

Attach a reflux condenser and heat the mixture to 65°C.

-

Stir at reflux for 4 hours.

-

IPC Check: Withdraw a 50 µL aliquot, dilute in 1 mL acetonitrile, and analyze via HPLC (UV 254 nm).

-

Validation Gate: The reaction is deemed complete only when the starting material peak area is < 2%. If > 2%, continue refluxing in 1-hour increments.

-

-

Quench & Neutralization (Critical Step):

-

Upon IPC pass, remove the heat source and cool the reaction mixture to room temperature (20–25°C).

-

Slowly add solid NaHCO3 (approx. 1.5 g) in portions until the evolution of CO2 gas ceases.

-

Validation Gate: Verify the pH of the mixture using indicator paper. The pH must be strictly between 7.0 and 7.5 before proceeding.

-

-

Extraction & Isolation:

-

Concentrate the neutralized methanolic solution under reduced pressure (rotary evaporator, 40°C water bath) to remove approximately 80% of the methanol.

-

Partition the resulting residue between EtOAc (150 mL) and distilled water (100 mL).

-

Separate the organic layer. Wash the aqueous layer with an additional 50 mL of EtOAc.

-

Combine the organic layers and wash with brine (100 mL) to remove residual water and salts.

-

Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield the crude product.

-

-

Purification:

-

If HPLC purity is < 95%, purify via short-path silica gel column chromatography using a gradient of Hexanes:EtOAc (80:20 to 60:40).

-

Workflow Visualization

Step-by-step experimental workflow for the synthesis and isolation of the target ester.

Analytical Characterization & Release Criteria

To confirm the structural integrity and chemoselectivity of the final product, the following analytical signatures must be verified:

-

1 H-NMR (400 MHz, CDCl 3 ): δ 7.85 (d, J = 8.0 Hz, 1H, Ar-H), 7.25–7.20 (m, 2H, Ar-H), 4.70 (s, 2H, -CH 2 OH), 3.88 (s, 3H, -COO CH 3 ), 2.58 (s, 3H, Ar-CH 3 ). Note: The absence of a singlet at ~3.4 ppm confirms the absence of the methoxymethyl ether byproduct.

-

LC-MS (ESI+): m/z calculated for C10H12O3 [M+H] + 181.08, found 181.10.

-

FT-IR (ATR): 3350 cm −1 (broad, O-H stretch confirming intact benzylic alcohol), 1715 cm −1 (strong, C=O ester stretch).

References

-

[2] Fischer–Speier esterification - Wikipedia. Wikipedia. URL:[Link]

-

[3] Carboxylic Acids + Alcohols → Esters (Fischer Esterification). OrgoSolver. URL:[Link]

-

[4] Fischer Esterification - Chemistry LibreTexts. LibreTexts. URL:[Link]

-

[1] Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. URL:[Link]

-

[5] Method for preparing oxazoline insecticide frainer intermediate (CN112707809A). Google Patents. URL:

-

[6] A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. TSI Journals. URL:[Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. orgosolver.com [orgosolver.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CN112707809A - Method for preparing oxazoline insecticide frainer intermediate - Google Patents [patents.google.com]

- 6. tsijournals.com [tsijournals.com]

Application Note: Methyl 4-(hydroxymethyl)-2-methylbenzoate as a Strategic Synthetic Building Block in Drug Discovery

Executive Summary & Chemical Profile

Methyl 4-(hydroxymethyl)-2-methylbenzoate (CAS: 530145-28-9) is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and drug development[1]. Structurally, it features an ortho-methyl ester and a para-benzylic alcohol. This orthogonal reactivity profile allows chemists to selectively functionalize the benzylic position (via oxidation or halogenation) while preserving the ester for late-stage saponification and amide coupling[2].

The steric and electronic influence of the ortho-methyl group is critical: in final drug molecules, it restricts the rotation of the adjacent amide bond, locking the molecule into a bioactive conformation. This precise conformational control has made it a cornerstone in the synthesis of targeted therapeutics, most notably Hedgehog (Hh) signaling inhibitors and EZH2 epigenetic modulators[3],[2].

Mechanistic Rationale & Therapeutic Applications

Assembly of Hedgehog (Hh) Signaling Inhibitors

The Hedgehog signaling pathway regulates cell proliferation; its aberrant activation is directly linked to malignancies such as Basal Cell Carcinoma (BCC)[3],[4]. Inhibitors targeting the Smoothened (SMO) receptor often utilize the 2-methylbenzoate core to achieve optimal receptor binding[5].

Causality in Design: To build these inhibitors, the benzylic alcohol of the building block is first converted into a robust leaving group (e.g., a chloride). This enables an SN2 displacement with complex aryl amines or phenols. The ortho-methyl group shields the ester during these upstream transformations, ensuring that saponification and subsequent coupling to a pyridyl-amine only occur at the final stage[3].

Synthetic workflow for Hedgehog (SMO) inhibitors utilizing the building block.

Synthesis of EZH2 Epigenetic Modulators

In the development of EZH2 inhibitors (e.g., Tazemetostat analogs), the building block is selectively oxidized to Methyl 4-formyl-2-methylbenzoate (CAS: 74733-23-6)[2]. This aldehyde intermediate is highly electrophilic and perfectly primed for reductive amination, allowing for the rapid construction of the aminomethyl-benzamide pharmacophore cited in key patents by Constellation Pharmaceuticals and Eli Lilly[2].

Pathway for synthesizing EZH2 epigenetic modulators via the 4-formyl intermediate.

Quantitative Reaction Metrics

The following table summarizes the validated parameters for the three primary orthogonal transformations of Methyl 4-(hydroxymethyl)-2-methylbenzoate.

| Transformation | Reagents & Conditions | Target Intermediate | Typical Yield | IPC Analytical Marker |

| Selective Oxidation | MnO₂ (10 eq), DCM, 25°C, 16h | Methyl 4-formyl-2-methylbenzoate | 85–92% | TLC: Rf 0.6 (7:3 Hex/EtOAc); LC-MS: [M+H]⁺ 179.1 |

| Benzylic Chlorination | SOCl₂ (1.5 eq), DMF (cat.), DCM, 0°C to RT, 4h | Methyl 4-(chloromethyl)-2-methylbenzoate | 90–95% | Quench in MeOH → LC-MS: [M+H]⁺ 195.1 (Methyl ether) |

| Ester Saponification | LiOH·H₂O (3 eq), THF/MeOH/H₂O, 25°C, 12h | 4-(hydroxymethyl)-2-methylbenzoic acid | >95% | LC-MS: [M-H]⁻ 165.1; Precipitation at pH 3 |

Validated Experimental Protocols

As a self-validating system, each protocol below integrates mechanistic causality (why the reagents were chosen) and In-Process Controls (IPC) to ensure the researcher can verify success at every step.

Protocol A: Selective Oxidation to Methyl 4-formyl-2-methylbenzoate

Mechanistic Causality: The benzylic alcohol is highly activated. Using a mild, heterogeneous oxidant like activated Manganese Dioxide (MnO₂) prevents over-oxidation to the carboxylic acid—a common side reaction with Jones reagent or KMnO₄ that would interfere with the existing methyl ester. Dichloromethane (DCM) is utilized as a non-coordinating solvent to stabilize the radical intermediate on the MnO₂ surface.

Step-by-Step Procedure:

-

Charge a flame-dried round-bottom flask with Methyl 4-(hydroxymethyl)-2-methylbenzoate (1.0 eq) and anhydrous DCM (0.2 M).

-

Add activated MnO₂ (10.0 eq) in a single portion. (Expert Tip: MnO₂ must be freshly activated by heating at 110°C overnight; ambient moisture rapidly quenches its surface activity).

-

Stir the black suspension vigorously at 25°C for 16 hours.

-

In-Process Validation (IPC): Spot the reaction mixture on a silica TLC plate (Eluent: 70:30 Hexanes/Ethyl Acetate). The starting material (Rf ~0.3) should be entirely consumed, replaced by a strongly UV-active spot (Rf ~0.6).

-

Filter the mixture through a pad of Celite to remove manganese salts, washing the filter cake thoroughly with EtOAc.

-

Concentrate the filtrate under reduced pressure to afford the aldehyde as a pale yellow solid.

Protocol B: Benzylic Chlorination via Vilsmeier-Haack Intermediate

Mechanistic Causality: Direct chlorination using aqueous HCl risks hydrolyzing the methyl ester. Instead, Thionyl Chloride (SOCl₂) with a catalytic amount of Dimethylformamide (DMF) is used. DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack reagent, which converts the hydroxyl group into an excellent leaving group, ensuring clean SN2 inversion/substitution without ester cleavage.

Step-by-Step Procedure:

-

Dissolve the building block (1.0 eq) in anhydrous DCM (0.3 M) under a nitrogen atmosphere and cool to 0°C.

-

Add catalytic DMF (0.05 eq).

-

Dropwise, add SOCl₂ (1.5 eq) over 15 minutes to control the evolution of SO₂ and HCl gases.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

In-Process Validation (IPC): Remove a 10 µL aliquot and quench it into 1 mL of Methanol. Analyze via LC-MS. The presence of the methyl ether ([M+H]⁺ 195.1) confirms the reactive benzylic chloride was successfully formed and subsequently trapped by the methanol.

-

Quench the main reaction carefully with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol C: Orthogonal Ester Saponification

Mechanistic Causality: A mixed solvent system (THF/MeOH/H₂O in a 2:1:1 ratio) is critical. THF dissolves the organic substrate, H₂O dissolves the Lithium Hydroxide (LiOH), and MeOH acts as a phase-transfer facilitator. LiOH is selected over NaOH or KOH because the Li⁺ cation coordinates with the carbonyl oxygen, providing mild but highly directed nucleophilic attack by the hydroxide ion, preventing the degradation of sensitive functional groups attached to the benzylic position.

Step-by-Step Procedure:

-

Dissolve the ester intermediate (1.0 eq) in the THF/MeOH/H₂O solvent mixture (0.1 M).

-

Add LiOH·H₂O (3.0 eq) and stir at 25°C for 12 hours.

-

In-Process Validation (IPC): Analyze via LC-MS in negative ion mode. The disappearance of the ester mass and the appearance of the carboxylate mass ([M-H]⁻) indicates completion.

-

Evaporate the organic solvents under reduced pressure.

-

Cool the remaining aqueous layer to 0°C and acidify dropwise with 1M HCl until the pH reaches ~3.0.

-

Collect the precipitated carboxylic acid via vacuum filtration, wash with cold water, and dry under high vacuum.

References

- MDFCW Chemical Database. "methyl 4-(hydroxymethyl)-2-methylbenzoate_530145-28-9". MDFCW.

- Genentech, Inc. "Pyridyl-based inhibitors of Hedgehog signaling". Patent CN101072755A / WO2006028958A2.

- ChemSrc. "4-formyl-2-methylbenzoate (CAS 74733-23-6) Synthesis Routes and Patent Citations (WO2007140174 & WO2013075083)". ChemSrc.

- Eli Lilly and Company. "Preparation of substituted fused bicyclic compounds as kinase inhibitors". Patent WO2007140174A2.

- Constellation Pharmaceuticals. "Modulators of EZH2". Patent WO2013075083A1.

Sources

- 1. methyl 4-(hydroxymethyl)-2-methylbenzoate_530145-28-9_B587935_ãè±èæ ååç½ã [mdfcw.com]

- 2. 4-甲酰基-2-甲基苯甲酸甲酯_分子量_结构式_性质_CAS号【74733-23-6】_化源网 [chemsrc.com]

- 3. CN101072755A - Pyridyl-based inhibitors of Hedgehog signaling - Google Patents [patents.google.com]

- 4. CN101072755A - Pyridyl-based inhibitors of Hedgehog signaling - Google Patents [patents.google.com]

- 5. CN101072755A - Pyridyl-based inhibitors of Hedgehog signaling - Google Patents [patents.google.com]

Application Note: Selective Transformations of the Primary Hydroxyl Group in Methyl 4-(hydroxymethyl)-2-methylbenzoate

Here is a comprehensive Application Note detailing the selective transformations of the primary hydroxyl group in Methyl 4-(hydroxymethyl)-2-methylbenzoate.

Chemical Context & Strategic Utility

Methyl 4-(hydroxymethyl)-2-methylbenzoate (CAS: 530145-28-9) [1] is a highly versatile bifunctional building block frequently utilized in drug discovery and complex API (Active Pharmaceutical Ingredient) synthesis. The molecule features two distinct oxygen-containing functional groups: a sterically hindered methyl ester (protected by an ortho-methyl group) and a highly reactive benzylic primary alcohol.

In multi-step synthesis, differentiating these functional groups is paramount. The benzylic alcohol serves as the primary synthetic handle. By exploiting its reactivity, chemists can perform controlled oxidations, nucleophilic displacements, or orthogonal protections without perturbing the ester moiety.

Mechanistic Workflows

The following diagram illustrates three field-proven, divergent pathways to functionalize the benzylic alcohol, transforming the starting material into highly valuable synthetic intermediates.

Figure 1: Divergent synthetic workflows for the functionalization of the primary hydroxyl group.

Experimental Protocols

Protocol 1: Controlled Oxidation to the Aldehyde (Piancatelli-Margarita Protocol)

Target: Methyl 4-formyl-2-methylbenzoate (CAS: 74733-23-6) [2]

Causality & Mechanistic Insight: Traditional oxidants like Jones reagent or KMnO₄ risk over-oxidation to the carboxylic acid and require harsh acidic or basic conditions that threaten the integrity of the methyl ester. The Piancatelli-Margarita oxidation utilizes a catalytic amount of the aminoxyl radical TEMPO alongside the stoichiometric hypervalent iodine reagent BAIB (bis(acetoxy)iodobenzene) [3]. This system operates at room temperature under neutral conditions. The steric bulk of TEMPO ensures selective oxidation of the primary alcohol, while the biphasic/anhydrous nature of the solvent limits the hydration of the resulting aldehyde, effectively halting the reaction before over-oxidation can occur.

Step-by-Step Methodology:

-

Setup: In an oven-dried round-bottom flask, dissolve Methyl 4-(hydroxymethyl)-2-methylbenzoate (1.0 equiv, 10 mmol) in anhydrous CH₂Cl₂ (0.2 M).

-

Catalyst Addition: Add TEMPO (0.1 equiv, 1.0 mmol). The solution will adopt a faint orange/red hue.

-

Oxidant Addition: Add BAIB (1.1 equiv, 11 mmol) portionwise over 5 minutes to control the mild exotherm.

-

Self-Validating Reaction Monitoring: Stir at room temperature. The reaction validates its progression as the initial red/orange of the TEMPO radical fades slightly during the catalytic cycle. Monitor via TLC (Hexanes/EtOAc 3:1); the product aldehyde [2] is highly UV-active at 254 nm and migrates higher (less polar) than the starting alcohol. Complete within 2–4 hours.

-